molecular formula C21H20ClNO4 B12145326 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

Cat. No.: B12145326
M. Wt: 385.8 g/mol
InChI Key: ZDIKWQNLWSQUEK-HTXNQAPBSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a hydroxy group, a methoxypropyl group, and a phenyl group attached to a dihydropyrrolone ring

Preparation Methods

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolone ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorobenzoyl group: This step often involves the use of 4-chlorobenzoyl chloride in the presence of a base to facilitate the acylation reaction.

    Addition of the hydroxy group: This can be introduced through a hydroxylation reaction using suitable reagents.

    Attachment of the methoxypropyl group: This step may involve an alkylation reaction using 3-methoxypropyl bromide or a similar compound.

    Incorporation of the phenyl group: This can be achieved through a Friedel-Crafts acylation reaction using benzene and a suitable acylating agent.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Esterification: The hydroxy group can react with carboxylic acids or their derivatives to form esters.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the development of new industrial chemicals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one include other dihydropyrrolone derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For example:

The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C21H20ClNO4/c1-27-13-5-12-23-18(14-6-3-2-4-7-14)17(20(25)21(23)26)19(24)15-8-10-16(22)11-9-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17+

InChI Key

ZDIKWQNLWSQUEK-HTXNQAPBSA-N

Isomeric SMILES

COCCCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=CC=C3

Canonical SMILES

COCCCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=CC=C3

Origin of Product

United States

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